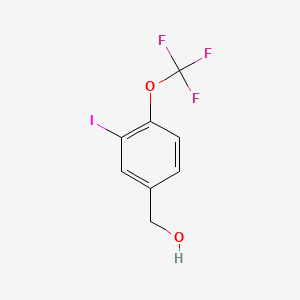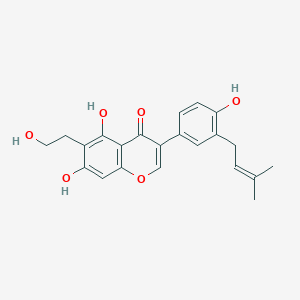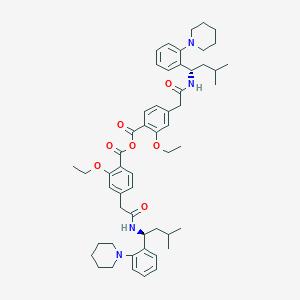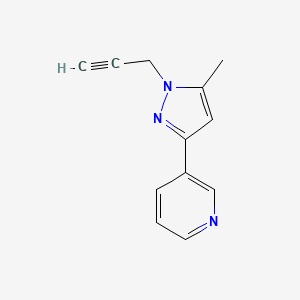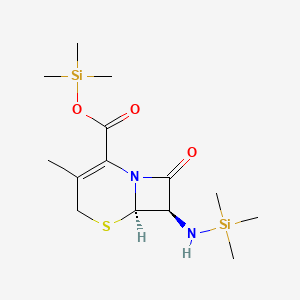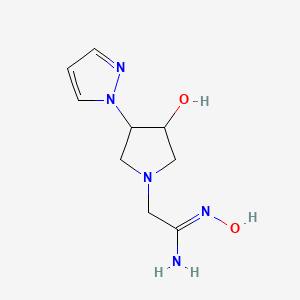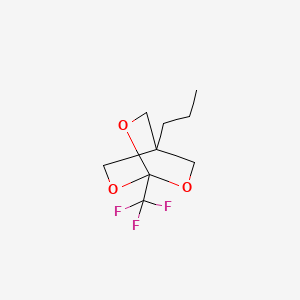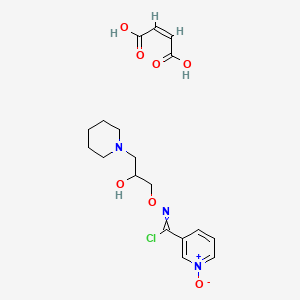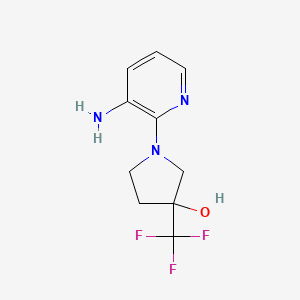
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound that features a pyrrolidine ring substituted with an aminopyridine and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminopyridine Group: This step might involve nucleophilic substitution reactions where an aminopyridine derivative is introduced.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form different functional groups.
Reduction: Reduction reactions could modify the pyrrolidine ring or the aminopyridine group.
Substitution: The trifluoromethyl group or the amino group could be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the effects of trifluoromethylated compounds on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a building block for the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor functions in biological systems.
Pathway Involvement: Affecting specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopyridin-2-yl)-3-methylpyrrolidin-3-ol: Lacks the trifluoromethyl group.
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)piperidin-3-ol: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-(3-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the presence of both an aminopyridine and a trifluoromethyl group, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12F3N3O |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
1-(3-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-5-16(6-9)8-7(14)2-1-4-15-8/h1-2,4,17H,3,5-6,14H2 |
Clé InChI |
BKAPGYYQIGKUOV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(C(F)(F)F)O)C2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


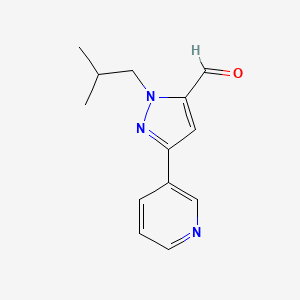
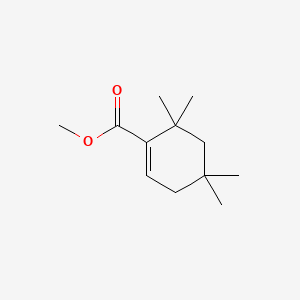
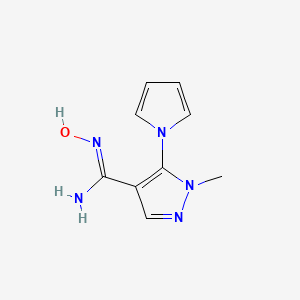
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
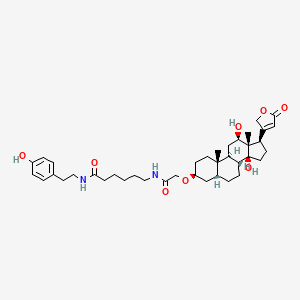
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
